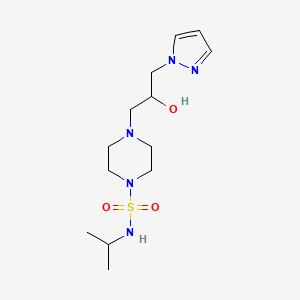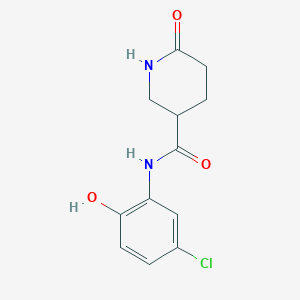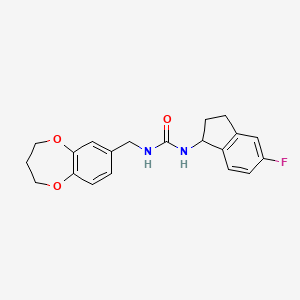![molecular formula C20H20N2O3 B7053333 N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-oxo-3,4-dihydroquinolin-1-yl)acetamide](/img/structure/B7053333.png)
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-oxo-3,4-dihydroquinolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-oxo-3,4-dihydroquinolin-1-yl)acetamide is a complex organic compound featuring a unique molecular structure. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl and quinolinyl fragments. The indenyl fragment can be synthesized through a Friedel-Crafts alkylation reaction, while the quinolinyl fragment can be obtained via a Skraup synthesis. These fragments are then coupled using a suitable amide-forming reaction, such as a coupling reaction using carbodiimides or peptide coupling reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced indenyl or quinolinyl fragments.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure and biological activity make it a valuable candidate for drug development and other applications.
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Biology: It has been studied for its antimicrobial and antifungal properties. Medicine: Industry: Use in the production of advanced materials and chemical intermediates.
Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyl group on the indenyl fragment may play a key role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory or microbial processes.
Comparison with Similar Compounds
Indole Derivatives: Other compounds containing the indole nucleus, such as tryptophan and indole-3-acetic acid.
Quinoline Derivatives: Compounds like quinine and chloroquine, which also contain the quinolinyl structure.
Properties
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-oxo-3,4-dihydroquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-17-11-14-6-1-3-7-15(14)20(17)21-18(24)12-22-16-8-4-2-5-13(16)9-10-19(22)25/h1-8,17,20,23H,9-12H2,(H,21,24)/t17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMRNPMVQCFKS-FXAWDEMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)CC(=O)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C2=CC=CC=C21)CC(=O)N[C@H]3[C@H](CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[1-[(1-Ethyl-4-fluorobenzimidazol-2-yl)methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine](/img/structure/B7053252.png)
![Sodium;6-[(3-carbamoyl-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7053255.png)

![3-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B7053274.png)
![5-[1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]-3H-1,3,4-oxadiazol-2-one](/img/structure/B7053290.png)
![2-Methyl-5-[1-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]pyrrolidin-2-yl]-1,2,4-triazol-3-amine](/img/structure/B7053297.png)
![4-Hydroxy-1-[[3-(piperidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7053307.png)
![2-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7053312.png)
![4-[[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]methyl]benzamide](/img/structure/B7053321.png)
![2-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7053334.png)
![7-[[2-(5-Amino-1-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7053338.png)


![2-ethylsulfonyl-N-[(5-fluoro-2-nitrophenyl)methyl]-N-methylethanamine](/img/structure/B7053351.png)
